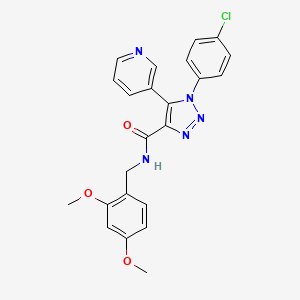

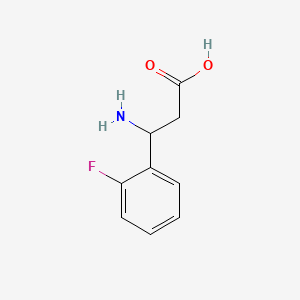

![molecular formula C18H22N2O2 B2496917 乙酸-4-{[4-(二甲基氨基)苯甲基]氨基}苯甲酸酯 CAS No. 64261-07-0](/img/structure/B2496917.png)

乙酸-4-{[4-(二甲基氨基)苯甲基]氨基}苯甲酸酯

描述

Synthesis Analysis

Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate and its derivatives have been synthesized through various chemical pathways. For instance, the synthesis and transformations of ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, a precursor, involve the preparation from ethyl N-2,2-bis(ethoxycarbonyl)vinylglycinate and N,N-dimethyl-formamide dimethyl acetal. This pathway is pivotal in the synthesis of heteroaryl substituted β-amino- α,β- -dehydro—amino acid derivatives and some fused heterocyclic systems (Soršak et al., 1995).

Molecular Structure Analysis

The molecular structure of Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate has been characterized through various techniques, including single crystal X-ray diffraction. One study focused on the synthesis, characterization, and crystallographic studies of a related compound, revealing intricate details about its crystal structure, confirming the structure via IR and mass spectroscopy, and providing insights into intermolecular and intramolecular hydrogen bonding interactions (Kurian et al., 2013).

Chemical Reactions and Properties

The chemical reactions involving Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate are diverse, indicating its reactivity and potential as a precursor for various chemical syntheses. For example, its reactions with heteroarylhydrazines have been studied, leading to the formation of methyl 2-(2-benzoyl-2-ethoxycarbonyl-1-ethenyl)amino-3-heteroaryl-hydrazonopropanoates and 1-heteroaryl-4-ethoxycarbony-3-phenylpyrazoles, showcasing its utility in the synthesis of complex heterocyclic systems (Strah & Stanovnik, 1997).

Physical Properties Analysis

The physical properties of Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate have been explored through Raman spectroscopy, elucidating the molecular mechanism of solute-solvent interactions in condensed phase. This analysis provides a detailed understanding of frequency shifts in the vibrational frequencies of the compound, as influenced by solvent polarity and hydrogen bonding strength, offering insights into its solvation behavior and physical characteristics (Mitambo & Loppnow, 1996).

科学研究应用

在溶剂中的激发态动力学

魏森博恩、胡伊泽和瓦尔玛(1989年)的研究探讨了乙基4-(N,N-二甲基氨基)苯甲酸酯(DMAEB)在各种溶剂中的激发态动力学。他们提供了关于DMAEB荧光行为的见解,表明荧光态的性质受到低能电子态的邻近性和取代氨基团的电子给体强度(Weisenborn, Huizer, & Varma, 1989)的影响。

在聚合物科学中的应用

白等人(2013年)的研究展示了乙基-4-(二甲基氨基)苯甲酸酯在水性酸性牙科粘合剂系统的自发聚合中的应用。这项研究对于理解牙科材料中的聚合过程具有重要意义(Bai等人,2013年)。

通过拉曼光谱分析溶剂相互作用

米坦博和洛普诺(1996年)利用拉曼光谱分析了乙基4-(二甲基氨基)苯甲酸酯与不同溶剂的相互作用。这项研究提供了有关溶质-溶剂相互作用的宝贵信息,这对于了解该化合物在各种环境中的行为(Mitambo & Loppnow, 1996)至关重要。

用于CO2检测的荧光探针开发

王等人(2015年)开发了包括乙基4-(二甲基氨基)苯甲酸酯衍生物在内的荧光探针,用于检测低水平的二氧化碳。这项研究对于环境监测和医疗应用(Wang et al., 2015)具有重要意义。

杂环化学探索

索尔萨克等人(1995年)的研究侧重于合成乙基(Z)-2-[2,2-双(乙氧羰基)乙烯基]氨基-3-二甲基氨基丙烯酸乙酯,这是合成杂环取代β-氨基-α,β- -脱氢—氨基酸衍生物的试剂。这种化合物是新型杂环化合物开发中的关键元素(Soršak等人,1995年)。

非线性光学性质

阿卜杜勒马吉德等人(2021年)从乙基-4-氨基苯甲酸酯合成席夫碱化合物,与乙基4-(二甲基氨基)苯甲酸酯密切相关,以探索它们的非线性光学性质。这对于开发具有潜在应用于光子学和光电子学(Abdullmajed et al., 2021)的材料具有重要意义。

作用机制

Target of Action

Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate is a hydrophilic polymer . It is primarily used as a photo-initiator, which means it absorbs light and initiates a chemical reaction . This compound has a strong estrogenic activity , suggesting that it may interact with estrogen receptors in the body.

Mode of Action

As a photo-initiator, it likely absorbs ultraviolet (uv) light and uses this energy to initiate a chemical reaction . The compound’s strong estrogenic activity suggests that it may bind to and activate estrogen receptors, leading to changes in gene expression and cellular function .

Biochemical Pathways

Given its estrogenic activity, it may influence pathways related to estrogen signaling . Estrogen signaling plays a crucial role in numerous biological processes, including reproductive function, bone health, cardiovascular health, and cognition.

Pharmacokinetics

As a hydrophilic compound , it is likely to be well-absorbed in the body and may have good bioavailability.

Result of Action

Its role as a photo-initiator suggests that it may cause chemical reactions when exposed to uv light . Its estrogenic activity suggests that it may influence gene expression and cellular function in cells that express estrogen receptors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate. For instance, the presence of UV light is necessary for its function as a photo-initiator . Additionally, factors such as pH, temperature, and the presence of other chemicals could potentially affect its stability and activity.

安全和危害

属性

IUPAC Name |

ethyl 4-[[4-(dimethylamino)phenyl]methylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-4-22-18(21)15-7-9-16(10-8-15)19-13-14-5-11-17(12-6-14)20(2)3/h5-12,19H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRXJEDCOMKDBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NCC2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64261-07-0 | |

| Record name | ETHYL 4-(4-(DIMETHYLAMINO)BENZYLAMINO)BENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

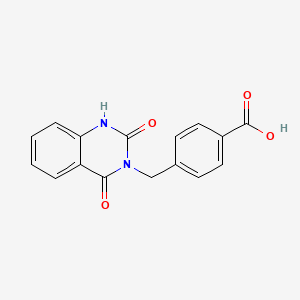

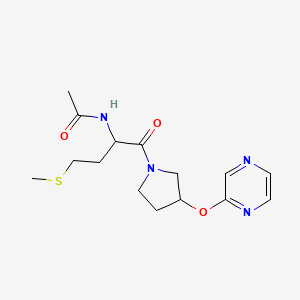

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2496834.png)

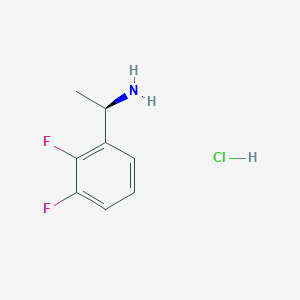

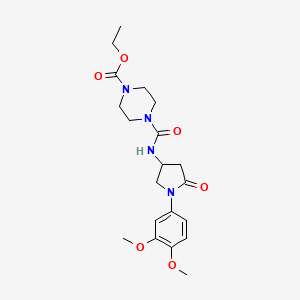

![N-(3-{[2-(2,5-dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2496836.png)

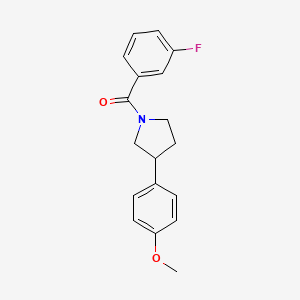

![N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide](/img/structure/B2496837.png)

![4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine](/img/structure/B2496838.png)

![2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2496840.png)

![3-allyl-2-((4-chlorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496852.png)

![4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2496853.png)